Methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate is a heterocyclic organic compound with the molecular formula and a molecular weight of approximately 176.17 g/mol. This compound is characterized by its unique bicyclic structure, which consists of a pyrrole and a pyridine ring fused together. It has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities and applications.
Methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate can be sourced from various chemical suppliers and is classified under heterocyclic compounds. Its synthesis typically involves multi-step organic reactions, making it a valuable intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
The synthesis of methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate generally involves several steps:
The molecular structure of methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate can be described using various chemical identifiers:
InChI=1S/C9H8N2O2/c1-13-9(12)7-3-5-11-8-6(7)2-4-10-8;/h2-5H,1H3,(H,10,11);1H
YBKNDTIDELIABQ-UHFFFAOYSA-N
COC(=O)C1=C2C=CNC2=NC=C1
The compound features a carboxylate functional group attached to the pyrrole ring, contributing to its reactivity and biological activity.
Methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate participates in several types of chemical reactions:
These reactions are crucial for modifying the compound for specific applications or enhancing its biological properties.
Methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate exhibits its biological effects primarily through the inhibition of fibroblast growth factor receptors (FGFRs), specifically FGFR1, FGFR2, and FGFR3. These receptors play significant roles in cell proliferation and survival pathways:
Research indicates that methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate derivatives have shown promising results in reducing tumor cell migration and invasion by modulating key proteins involved in these processes .
Relevant data on these properties are essential for handling and application in laboratory settings.
Methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate has diverse applications across multiple scientific domains:
CAS No.: 13568-33-7
CAS No.:
CAS No.:
CAS No.: 1823362-29-3
CAS No.: